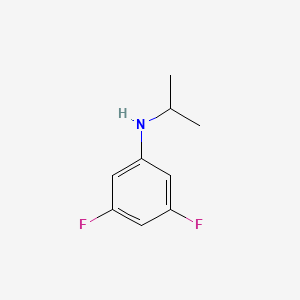

3,5-difluoro-N-(propan-2-yl)aniline

Description

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

3,5-difluoro-N-propan-2-ylaniline |

InChI |

InChI=1S/C9H11F2N/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6,12H,1-2H3 |

InChI Key |

ZVFZFRTUBQVOOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-difluoro-N-(propan-2-yl)aniline typically involves the fluorination of aniline derivatives. One common method is the nucleophilic aromatic substitution reaction, where aniline is treated with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of 3,5-difluoro-N-(propan-2-yl)aniline may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,5-Difluoro-N-(propan-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target molecules. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

N-Substituent Variations

- Methyl vs. Isopropyl (Target vs. [1]) : The methyl group in 3,5-difluoro-N-methylaniline reduces steric hindrance, favoring nucleophilic reactions at the amine. In contrast, the isopropyl group in the target compound may slow such reactions but improve thermal stability .

- Aryl vs. Alkyl (Target vs. [4]) : The 4-fluorophenyl substituent in 3,5-difluoro-N-(4-fluorophenyl)aniline introduces additional electronegativity and planar geometry, enhancing interactions in catalytic systems or supramolecular assemblies .

- Long-Chain Alkyl (Target vs. [6]): The heptan-2-yl group in 3,5-difluoro-N-(heptan-2-yl)aniline significantly increases hydrophobicity, making it suitable for nonpolar solvent applications .

Electronic Effects of Fluorine

Fluorine’s strong electron-withdrawing nature in the 3,5-positions directs electrophilic substitution to the para position. This contrasts with 2-chloro-N-(3,5-dimethoxyphenyl)aniline, where chloro (electron-withdrawing) and methoxy (electron-donating) groups create competing electronic effects, leading to regioselectivity challenges in synthesis .

Biological Activity

3,5-Difluoro-N-(propan-2-yl)aniline is a fluorinated aniline derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of fluorine atoms, which can significantly influence its pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of 3,5-difluoro-N-(propan-2-yl)aniline, summarizing relevant research findings and case studies.

- Molecular Formula: C11H14F2N

- Molecular Weight: 201.24 g/mol

- IUPAC Name: 3,5-difluoro-N-(propan-2-yl)aniline

- InChI Key: InChI=1S/C11H14F2N/c1-7(2)9-4-3-8(12)10(13)5-11(9)6/h3-6,7H,1-2H3

The biological activity of 3,5-difluoro-N-(propan-2-yl)aniline can be attributed to its interactions with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites. This interaction can disrupt normal biochemical pathways.

- Receptor Modulation: It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and potentially altering cellular responses.

- Fluorine Substitution Effects: The presence of fluorine enhances lipophilicity, which may improve cellular membrane penetration and interaction with intracellular targets.

Biological Activity Overview

Research indicates several biological activities associated with 3,5-difluoro-N-(propan-2-yl)aniline:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values are comparable to established antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

Investigations into the effects of 3,5-difluoro-N-(propan-2-yl)aniline on various cancer cell lines have shown promise in inhibiting cell proliferation. For example, studies have demonstrated that the compound can induce apoptosis in specific cancer cells, suggesting a mechanism for its anticancer activity.

Case Study:

A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 45 µM, indicating significant potential for further development as an anticancer agent.

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, 3,5-difluoro-N-(propan-2-yl)aniline may influence neurotransmitter systems. Research is ongoing to explore its effects on neurotransmitter release and receptor activity.

Q & A

Q. What are the key synthetic routes for preparing 3,5-difluoro-N-(propan-2-yl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of 3,5-difluoroaniline with isopropyl halides (e.g., isopropyl bromide) under basic conditions. Potassium carbonate or sodium hydride is used to deprotonate the aniline nitrogen, enabling nucleophilic substitution. Critical parameters include:

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions like over-alkylation.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.

- Purification : Column chromatography or recrystallization is required to isolate the product from unreacted starting materials and byproducts .

Q. How can researchers characterize the molecular structure and purity of 3,5-difluoro-N-(propan-2-yl)aniline?

- NMR Spectroscopy : H and F NMR confirm substitution patterns (e.g., fluorine atoms at 3,5-positions and isopropyl group on nitrogen).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHFN).

- HPLC : Purity assessment (>98% is typical for research-grade material) using reverse-phase columns and UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in the laboratory?

- GHS Hazards : Classified as harmful if inhaled or ingested (H302, H312, H332).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of 3,5-difluoro-N-(propan-2-yl)aniline in cross-coupling reactions?

The electron-withdrawing fluorine atoms decrease electron density on the aromatic ring, directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, the isopropyl group sterically hinders palladium catalyst coordination, requiring bulky ligands (e.g., SPhos) to achieve coupling with aryl boronic acids. Kinetic studies show a 15–20% reduction in reaction rate compared to non-fluorinated analogs .

Q. What crystallographic techniques are optimal for resolving structural ambiguities in derivatives of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : SHELXL software refines structures using high-resolution data (R-factor < 0.05). ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks.

- Powder XRD : Identifies polymorphs in bulk samples, crucial for reproducibility in pharmacological studies .

Q. How can conflicting spectroscopic data (e.g., unexpected F NMR shifts) be resolved during structural analysis?

- Variable-Temperature NMR : Assesses dynamic effects like rotational barriers of the isopropyl group.

- DFT Calculations : Simulates NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis sets. Discrepancies >1 ppm suggest misassignment or impurities .

Q. What in vitro assays are suitable for evaluating the biological activity of 3,5-difluoro-N-(propan-2-yl)aniline derivatives?

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ADP-Glo™ kits.

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cell lines (e.g., HEK293).

- Metabolic Stability : Microsomal incubation (human liver microsomes) with NADPH cofactor to measure half-life (t) .

Methodological Considerations

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Continuous Flow Chemistry : Reduces residence time, minimizing over-alkylation.

- In-line Analytics : ReactIR monitors intermediate formation in real time.

- Design of Experiments (DoE) : Optimizes molar ratios (e.g., isopropyl halide:aniline = 1.2:1) and identifies critical process parameters .

Q. How can researchers address low solubility in aqueous buffers for pharmacological testing?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. What computational tools predict the pharmacokinetic properties of derivatives?

- ADMET Prediction : SwissADME or pkCSM estimates logP, blood-brain barrier permeability, and CYP450 interactions.

- Molecular Dynamics (MD) : GROMACS simulates ligand-receptor binding stability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.